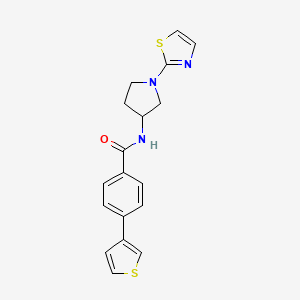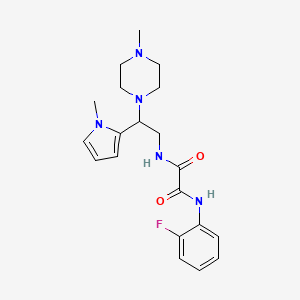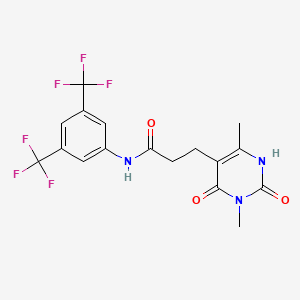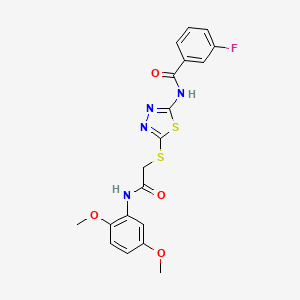
4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using specific methods and has been found to have unique biochemical and physiological effects. In
Applications De Recherche Scientifique
4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole has various scientific research applications. One of the main applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of potential drug candidates. This compound has also been used in the development of new agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is not well understood. However, it has been found to have a potent inhibitory effect on various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been found to have an inhibitory effect on the growth of cancer cells.
Biochemical and Physiological Effects:
4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole has unique biochemical and physiological effects. It has been found to have a potent inhibitory effect on various enzymes, as mentioned earlier. This compound has also been found to have an effect on the central nervous system, causing sedation and muscle relaxation. Additionally, it has been found to have an effect on the cardiovascular system, causing a decrease in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole in lab experiments include its potent inhibitory effect on enzymes, its potential applications in drug discovery, and its unique biochemical and physiological effects. However, its limitations include its relatively complex synthesis method and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole. One potential direction is to further explore its potential applications in drug discovery, particularly in the development of new cancer treatments. Another direction is to investigate its mechanism of action and its potential as a therapeutic target for various diseases. Additionally, research can be conducted on the synthesis of this compound to develop more efficient and cost-effective methods.
In conclusion, 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a unique chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound can lead to potential breakthroughs in various fields, including drug discovery and cancer treatment.
Méthodes De Synthèse
The synthesis of 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole involves a multi-step process that starts with the reaction of 2,2-difluoroethylamine with 4-bromo-3-nitropyrazole. The resulting compound is then reacted with sec-butoxymethyl chloride in the presence of a base to yield the intermediate compound. The final step involves the reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst. The resulting compound is 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole.
Propriétés
IUPAC Name |
4-bromo-5-(butan-2-yloxymethyl)-1-(2,2-difluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrF2N2O/c1-3-7(2)16-6-9-8(11)4-14-15(9)5-10(12)13/h4,7,10H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCJIAHWHBWXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2991829.png)

![2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2991831.png)

![[4-(1,3,4-Oxadiazol-2-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2991837.png)
![2-chloro-N-[2-(dimethylamino)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2991838.png)

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2991841.png)




![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2991849.png)
